Heme a3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

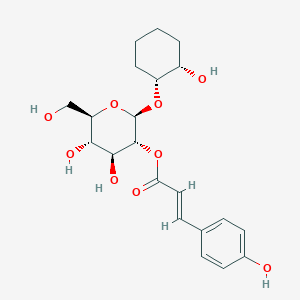

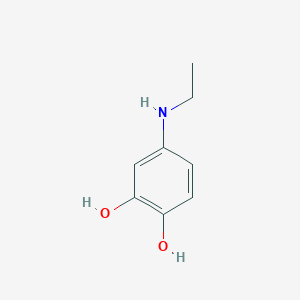

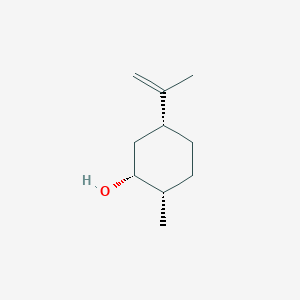

Heme a3 is a type of heme molecule that is found in the active site of cytochrome c oxidase, which is a crucial enzyme involved in cellular respiration. The structure of heme a3 consists of a porphyrin ring that is coordinated with an iron atom, which is essential for its function in the enzyme. In

Mécanisme D'action

The mechanism of action of heme a3 in cytochrome c oxidase involves its ability to accept electrons from cytochrome c and transfer them to molecular oxygen, which is then converted into water. The transfer of electrons is facilitated by a series of redox reactions that occur within the enzyme, which ultimately lead to the reduction of heme a3 and the oxidation of molecular oxygen.

Biochemical and Physiological Effects:

The biochemical and physiological effects of heme a3 are largely related to its role in cytochrome c oxidase and cellular respiration. Studies have shown that mutations in the genes that encode for heme a3 can lead to defects in cellular respiration, which can result in a variety of diseases. Heme a3 has also been shown to play a role in the regulation of mitochondrial membrane potential, which is important for the generation of ATP.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using heme a3 in lab experiments include its well-characterized structure and function, as well as its availability through commercial sources. However, the synthesis of heme a3 can be challenging and time-consuming, which can limit its use in certain experiments. Additionally, the high reactivity of heme a3 can make it difficult to work with in some experimental contexts.

Orientations Futures

For research on heme a3 include the development of new synthetic methods that are more efficient and scalable, as well as the exploration of its role in other heme-containing proteins. Additionally, the study of heme a3 in the context of disease states may provide insights into the underlying mechanisms of these disorders and potential therapeutic targets. Finally, the development of new experimental techniques that allow for the precise manipulation of heme a3 may enable new discoveries in the field of biochemistry and molecular biology.

Méthodes De Synthèse

The synthesis of heme a3 involves several steps, including the synthesis of the porphyrin ring, the incorporation of the iron atom, and the addition of the side chains that are specific to heme a3. The porphyrin ring is typically synthesized from pyrrole derivatives, which are then assembled into the ring structure using a variety of chemical reactions. The iron atom is then introduced into the ring through a process called metal insertion, which involves the use of reducing agents to convert the iron ion into its reduced state. Finally, the side chains that are specific to heme a3 are added through a series of chemical modifications.

Applications De Recherche Scientifique

Heme a3 has been extensively studied in the context of cytochrome c oxidase, where it plays a crucial role in the enzyme's function. Studies have shown that mutations in the genes that encode for heme a3 can lead to a variety of diseases, including Leigh syndrome and mitochondrial encephalomyopathy. Heme a3 has also been studied in the context of other heme-containing proteins, such as hemoglobin and myoglobin, where it contributes to their oxygen-binding properties.

Propriétés

Numéro CAS |

18535-39-2 |

|---|---|

Nom du produit |

Heme a3 |

Formule moléculaire |

C49H62FeN4O6 |

Poids moléculaire |

858.9 g/mol |

Nom IUPAC |

3-[(17Z)-18-(2-carboxylatoethyl)-7-ethenyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-17-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C49H64N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,23-30,46,55H,1,10-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2 |

Clé InChI |

MXCDXQWYRWFXRV-UHFFFAOYSA-L |

SMILES isomérique |

[H+].[H+].CC1=C(C2=CC3=C(/C(=C/[O-])/C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

SMILES canonique |

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Autres numéros CAS |

58916-42-0 |

Synonymes |

Ferrate(2-), (7-ethenyl-17-formyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)

![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)

![(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one](/img/structure/B231262.png)